molecular formula C25H21N3O4S2 B2955090 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 441290-04-6

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2955090
CAS No.: 441290-04-6
M. Wt: 491.58
InChI Key: FRWPIPNLQPRJDV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1H-indole-1-sulfonyl group attached to the benzamide core and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. Its structure combines a sulfonamide-linked indole moiety with a methoxy-substituted arylthiazole, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-32-20-10-6-17(7-11-20)22-16-33-25(26-22)27-24(29)19-8-12-21(13-9-19)34(30,31)28-15-14-18-4-2-3-5-23(18)28/h2-13,16H,14-15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWPIPNLQPRJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ():

    • Key Difference : Replaces the dihydroindole sulfonyl with a bis(2-methoxyethyl)sulfamoyl group.
    • Impact : The bis-methoxyethyl chain increases hydrophilicity and reduces steric hindrance compared to the rigid dihydroindole system. This may improve solubility but reduce target-binding affinity due to weaker van der Waals interactions .
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Key Difference: Substitutes diethylsulfamoyl for dihydroindole sulfonyl and nitro for methoxy on the thiazole phenyl ring.

Variations in the Thiazole-Attached Aryl Group

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Key Difference: Replaces the methoxyphenyl with a methylphenyl group and introduces a phenoxy substituent. Impact: The methyl group increases lipophilicity (logP ~3.5 vs.
  • N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide ():

    • Key Difference : Substitutes iodine for methoxy on the phenyl ring.
    • Impact : The iodine atom adds significant steric bulk (van der Waals radius ~1.98 Å vs. ~1.52 Å for methoxy) and polarizability, which may enhance halogen bonding but reduce solubility .

Core Scaffold Modifications

  • N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide ():

    • Key Difference : Replaces the thiazole ring with a dihydroindenyl group and omits the sulfonamide.
    • Impact : Loss of the sulfonamide and thiazole reduces hydrogen-bonding capacity and aromatic conjugation, likely diminishing interactions with targets like kinases or proteases .
  • 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Difference: Uses a dihydroisoquinoline sulfonyl group and a benzothiazole instead of thiazole. The benzothiazole may improve fluorescence properties for imaging applications .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~505.60 ~3.2 2 8
4-[Bis(2-methoxyethyl)sulfamoyl] analog () 505.60 ~2.8 2 9
Nitrophenyl analog () 488.52 ~3.5 2 9
Iodophenyl analog () 575.50 ~4.1 2 7
  • Key Trends :
    • Bulkier substituents (e.g., iodine) increase molecular weight and logP, reducing aqueous solubility.
    • Electron-withdrawing groups (e.g., nitro) lower logP but may enhance metabolic oxidation.

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative featuring a unique combination of indole and thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

The synthesis of the compound typically involves the reaction of 2,3-dihydroindole with sulfonyl chloride derivatives in the presence of a base such as triethylamine. The resulting sulfonyl indole intermediate is then reacted with an appropriate acylating agent to yield the final product.

Chemical Structure

The IUPAC name for this compound is N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide. Its chemical structure can be represented as follows:

Property Details
Molecular Formula C17H18N2O3S
Molecular Weight 342.40 g/mol
InChI InChI=1S/C17H18N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19)

Anticancer Activity

Research indicates that compounds containing indole and thiazole moieties exhibit significant anticancer properties . A study reported that derivatives similar to this compound showed cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. Notably, compounds with lower IC50 values than standard treatments like 5-fluorouracil were identified .

Table 1: Cytotoxicity Data

Compound Cell Line IC50 (µM) Reference
Compound AHUH75.0
Compound BMCF74.5
Compound CHCT1166.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The sulfonyl group can inhibit various enzymes involved in cancer progression, while the indole structure may enhance receptor binding affinity.

Case Studies

Several case studies have demonstrated the efficacy of thiazole and indole derivatives in treating cancer:

  • Case Study on Liver Cancer:
    A derivative similar to the target compound was tested in vitro against liver cancer cells and exhibited significant apoptosis induction through caspase activation pathways .
  • Colon Cancer Study:
    Another study highlighted that compounds with structural similarities showed a marked reduction in cell viability in colon cancer models, with mechanisms involving cell cycle arrest at the G2/M phase .

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